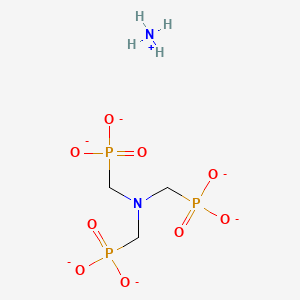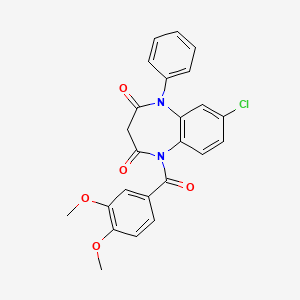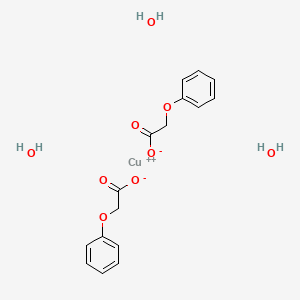
Triaquabis(phenoxyacetato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triaquabis(phenoxyacetato)copper is a coordination compound featuring a copper(II) ion coordinated by three water molecules and two phenoxyacetate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Triaquabis(phenoxyacetato)copper can be synthesized through the reaction of copper(II) sulfate pentahydrate with phenoxyacetic acid in the presence of water. The reaction typically involves dissolving copper(II) sulfate pentahydrate in water, followed by the addition of phenoxyacetic acid. The mixture is then stirred and heated to facilitate the formation of the desired complex. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or filtration to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Triaquabis(phenoxyacetato)copper undergoes various chemical reactions, including:
Oxidation: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The water molecules coordinated to the copper(II) ion can be substituted by other ligands, such as ammonia or pyridine, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, pyridine). Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .
Scientific Research Applications
Chemistry
In chemistry, triaquabis(phenoxyacetato)copper is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its unique coordination environment allows it to facilitate these reactions efficiently .
Biology
In biological research, this compound has been studied for its potential antimicrobial properties. The copper ion can interact with microbial cell membranes, leading to cell death. This makes the compound a candidate for developing new antimicrobial agents .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Copper-based compounds have shown promise in treating diseases such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways .
Industry
In industrial applications, this compound is used in the development of advanced materials, such as conductive polymers and nanocomposites. Its coordination properties enable it to enhance the performance of these materials .
Mechanism of Action
The mechanism of action of triaquabis(phenoxyacetato)copper involves the interaction of the copper(II) ion with various molecular targets. In biological systems, the copper ion can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the copper ion can bind to proteins and enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Triaquabis(5-nitro-2-acetamidobenzoato)copper(II): This compound features a similar coordination environment but with different ligands, leading to distinct chemical and biological properties.
Triaquabis(p-nitrobenzoxasulfamato)copper(II): Another copper(II) complex with different ligands, which can be used for comparison in terms of reactivity and applications.
Uniqueness
Triaquabis(phenoxyacetato)copper is unique due to its specific ligand environment, which imparts distinct chemical reactivity and potential applications. The phenoxyacetate ligands provide a unique electronic environment around the copper ion, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
29524-40-1 |
|---|---|
Molecular Formula |
C16H20CuO9 |
Molecular Weight |
419.87 g/mol |
IUPAC Name |
copper;2-phenoxyacetate;trihydrate |
InChI |
InChI=1S/2C8H8O3.Cu.3H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;;/h2*1-5H,6H2,(H,9,10);;3*1H2/q;;+2;;;/p-2 |
InChI Key |
WEBTWWCAMVRIRM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



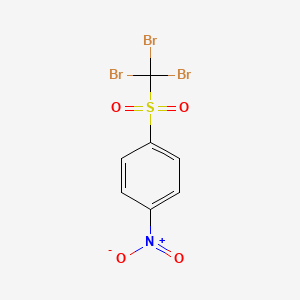
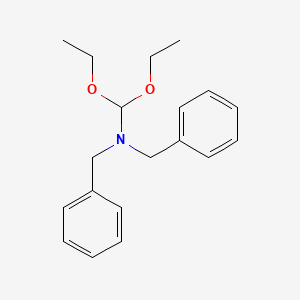
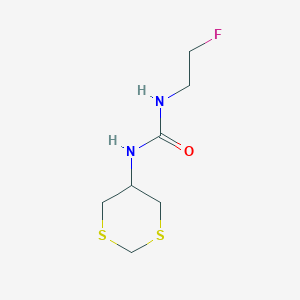

![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
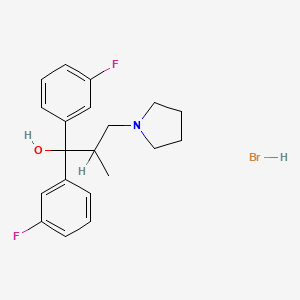
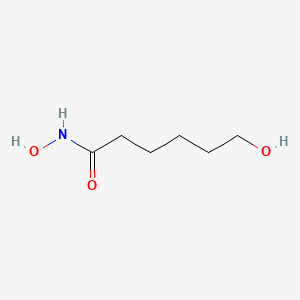
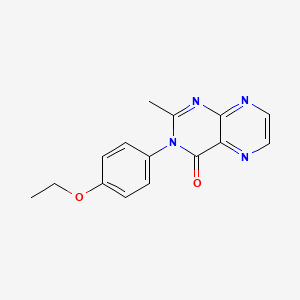
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)


